
2,2'-Azobis(2-methylpropionitrile)
Overview
Description
2,2’-Azobis(2-methylpropionitrile) is an organic compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical reactions. This compound is often utilized in the production of plastics, rubber, and other polymeric materials due to its effectiveness and stability.
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis(2-methylpropionitrile), also known as AIBN, is the polymer molecules in a polymerization reaction . It acts as a radical initiator, meaning it starts the chain reaction that leads to the formation of the polymer .
Mode of Action
AIBN decomposes to form two 2-cyanoprop-2-yl radicals . This decomposition can be triggered by heat or light . These radicals can then interact with the monomer units in a polymerization reaction, causing the monomers to form a polymer .
Biochemical Pathways
The decomposition of AIBN and the subsequent formation of radicals is the key pathway involved in its action . These radicals can initiate a chain reaction in a polymerization process, leading to the formation of a polymer .
Result of Action
The primary result of AIBN’s action is the formation of polymers from monomers in a polymerization reaction . This can be used to create a variety of polymers with different properties depending on the monomers used .
Action Environment
The action of AIBN is influenced by environmental factors such as temperature and light. AIBN decomposes at about 70°C, releasing nitrogen gas and forming radicals . This decomposition can also be triggered by light . Therefore, the temperature and light conditions can significantly impact the efficacy of AIBN as a radical initiator . It should be stored at temperatures below 10°C .
Biochemical Analysis
Biochemical Properties
2,2’-Azobis(2-methylpropionitrile) plays a significant role in biochemical reactions, particularly in the initiation of free radical reactions . When heated to about 70°C, it decomposes, releasing nitrogen gas and generating free radicals . These free radicals, influenced by the cyano group, are relatively stable . They can react with another organic substrate, annihilating themselves while generating a new free radical, thereby triggering a chain reaction of free radicals .
Cellular Effects
The cellular effects of 2,2’-Azobis(2-methylpropionitrile) are primarily related to its role as a free radical initiator Free radicals can interact with various cellular components, potentially causing changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azobis(2-methylpropionitrile) is centered around its ability to generate free radicals These free radicals can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Azobis(2-methylpropionitrile) can change over time. It is thermally unstable and may decompose over time, especially when heated . This decomposition releases nitrogen gas and generates free radicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) can be synthesized through several methods. One common method involves the reaction of acetone with hydrazine and hydrogen cyanide, followed by oxidation with sodium hypochlorite or nitrous acid . The reaction typically occurs at temperatures between 55-60°C, and the product is purified through recrystallization using methanol .
Industrial Production Methods: In industrial settings, 2,2’-Azobis(2-methylpropionitrile) is produced by reacting acetone cyanohydrin with hydrazine hydrate, followed by oxidation with liquid chlorine or sodium hypochlorite . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it eliminates nitrogen gas to form two 2-cyanoprop-2-yl radicals . These radicals can initiate various free-radical polymerizations and other radical-induced reactions.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) typically occurs at temperatures above 40°C, with optimal reaction conditions between 66-72°C . Common reagents used in these reactions include styrene, maleic anhydride, and tributyltin hydride .
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are 2-cyano-2-propyl radicals and nitrogen gas . These radicals can further react to form various polymeric materials, such as polystyrene and copolymers .
Scientific Research Applications
Polymer Chemistry
AIBN plays a crucial role as an initiator in the polymerization of various monomers, including:
- Polystyrene
- Polyacrylamide
- Poly(methyl methacrylate)
Case Study: Polymerization Initiation
In a laboratory experiment, AIBN was employed to initiate the polymerization of methyl methacrylate (MMA). The study revealed that varying the concentration of AIBN significantly affected the molecular weight and polydispersity index of the resulting polymer. This demonstrates AIBN's critical role in controlling polymer properties during synthesis.
Organic Synthesis
AIBN facilitates the formation of complex organic molecules through radical-mediated reactions. Its ability to generate free radicals allows for various transformations in organic synthesis, making it a valuable reagent in laboratories.
Applications:
- Synthesis of nanoparticles : AIBN is used in the semi-continuous emulsion polymerization to produce polyacrylonitrile nanoparticles.
- Radical reactions : It promotes reactions that lead to the formation of new compounds by substituting hydrogen atoms in organic molecules .
Biomedical Research
The potential applications of AIBN extend into biomedical fields, particularly in drug delivery systems and nanoparticle formulation. Its capacity to form nanoparticles can be harnessed for targeted drug delivery, enhancing therapeutic efficacy.
Case Study: Nanoparticle Synthesis
Research has shown that AIBN can be used effectively to synthesize nanoparticles that can encapsulate drugs. This method allows for controlled release and improved bioavailability of pharmaceuticals.
Toxicological Assessment
While AIBN is beneficial in many applications, it also poses certain health risks. Toxicological studies indicate that exposure to high doses can lead to liver and kidney damage. For instance, a study involving rats showed that doses above 2 mg/kg/day resulted in significant indicators of toxicity .
Environmental Considerations
AIBN is not biodegradable and exhibits stability in water, with a half-life of approximately 304 days at pH 7. However, its potential environmental impact is considered low based on current assessments .
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other azo initiators, such as 1,1’-Azobis(cyclohexanecarbonitrile) and 4,4’-Azobis(4-cyanovaleric acid) . While these compounds also serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its stability and effectiveness at lower temperatures . Additionally, it produces fewer oxygenated byproducts and less yellow discoloration compared to organic peroxides .
Similar Compounds
- 1,1’-Azobis(cyclohexanecarbonitrile)
- 4,4’-Azobis(4-cyanovaleric acid)
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Biological Activity
2,2'-Azobis(2-methylpropionitrile) (AIBN) is a chemical compound widely utilized as a radical initiator in polymerization processes. Its biological activity, however, has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activity of AIBN, focusing on its toxicity, genotoxicity, and other relevant biological interactions.
- Chemical Formula : C₈H₁₂N₄
- CAS Number : 78-67-1
- Molecular Weight : 164.21 g/mol
AIBN is characterized by its ability to decompose thermally to generate free radicals, making it an effective initiator for polymerization reactions. It is commonly used in the production of plastics and other materials.
Toxicity Studies
A series of toxicity studies have been conducted to evaluate the effects of AIBN on various biological systems. Key findings include:
- Acute Toxicity : The subcutaneous lethal dose (LDL0) values for AIBN were found to be 30 mg/kg for rats, 40 mg/kg for mice, 50 mg/kg for rabbits, and 50 mg/kg for guinea pigs . These findings indicate a moderate level of acute toxicity across different species.
- Repeated Dose Toxicity : In a study involving repeated oral administration in rats, AIBN was administered at doses of 2, 10, and 50 mg/kg over a period of 45 days. Observations included temporary salivation at higher doses and increased kidney weights . The no-observed-adverse-effect level (NOAEL) was determined to be 2 mg/kg/day based on hepatic toxicity.
Genotoxicity
Genotoxic assessments have shown that AIBN may not exhibit significant genotoxic effects. In bacterial mutation tests using strains such as S. typhimurium and E. coli, AIBN produced negative results for mutagenicity both with and without metabolic activation . This suggests that AIBN is unlikely to cause genetic damage in these models.
Irritation Studies
AIBN has been evaluated for skin and eye irritation potential:
- Skin Irritation : In a study involving human subjects with suspected occupational dermatoses, only one out of 173 patients showed a skin reaction after application of AIBN at a concentration of 0.1% . This indicates that AIBN is generally not a skin irritant.
- Eye Irritation : Application of AIBN in an eye irritation study did not result in significant adverse effects at a single dose of 100 mg .
Occupational Exposure
Occupational exposure to AIBN has raised concerns regarding its potential health effects among workers involved in its production or use. Protective measures are recommended, including the use of gloves and respiratory protection during handling .
Environmental Impact
Research indicates that AIBN's environmental persistence is low due to its rapid degradation under UV light and heat conditions. However, its impact on aquatic life remains an area requiring further investigation.
Summary Table of Biological Activity Findings
Parameter | Finding |
---|---|
Acute Toxicity (LDL0) | Rats: 30 mg/kg; Mice: 40 mg/kg; Rabbits: 50 mg/kg; Guinea pigs: 50 mg/kg |
NOAEL (Repeated Dose) | 2 mg/kg/day (hepatic toxicity) |
Genotoxicity | Negative in bacterial mutation tests |
Skin Irritation | Minimal reaction in human study |
Eye Irritation | No significant adverse effects |
Properties
IUPAC Name |
2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIFHULBGXAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4, Array | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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DSSTOX Substance ID |
DTXSID1026457, DTXSID70859108 | |
Record name | Azobisisobutyronitrile | |
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Record name | trans-Azo-2-cyanoisopropane | |
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Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER. | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
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Solubility |
SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none | |
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Density |
1.1 g/cm³ | |
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Vapor Pressure |
0.0067 [mmHg], Vapor pressure, Pa at 20 °C: | |
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Color/Form |
CRYSTALS FROM ETHANOL + WATER, WHITE POWDER | |
CAS No. |
78-67-1, 34241-39-9 | |
Record name | AZODIISOBUTYRONITRILE | |
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Melting Point |
221 °F (105 °C) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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